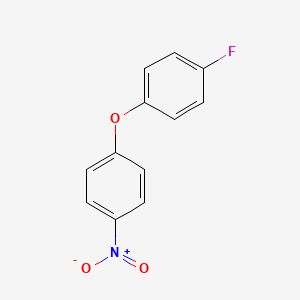

1-(4-fluorophenoxy)-4-nitrobenzene

Description

Contextualization within the Field of Nitroaromatic and Diaryl Ether Chemistry

1-(4-fluorophenoxy)-4-nitrobenzene is structurally defined by two key functional groups: a nitroaromatic system and a diaryl ether linkage. This places it at the intersection of two significant areas of chemical research.

Nitroaromatic compounds, characterized by the presence of a nitro group (—NO₂) attached to an aromatic ring, are a cornerstone of industrial and synthetic chemistry. The nitro group is strongly electron-withdrawing, which profoundly influences the reactivity of the aromatic ring. mdpi.com This property deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly when the nitro group is positioned ortho or para to a leaving group. acs.org Furthermore, the nitro group is readily reducible to an amino group (—NH₂), providing a reliable pathway to aromatic amines, which are themselves vital precursors for a vast array of dyes, pharmaceuticals, and polymers. scbt.com

Diaryl ethers, which contain an oxygen atom connecting two aryl groups, are a structural motif found in numerous natural products and synthetic molecules with significant biological activity. Their synthesis is a well-explored field, with methods including the Ullmann condensation and, more contemporary, the Buchwald-Hartwig and Chan-Lam cross-coupling reactions. acs.org However, the formation of diaryl ethers can also be achieved via nucleophilic aromatic substitution, especially when one of the aromatic rings is activated by electron-withdrawing groups like a nitro group. acs.org

This compound embodies the characteristics of both classes. The nitro group on one phenyl ring activates the molecule for specific chemical transformations, while the diaryl ether backbone provides a foundational structure for building more complex molecular architectures. The presence of a fluorine atom on the second phenyl ring also offers a site for potential further functionalization or can be used to modulate the electronic properties of the molecule.

Significance as a Versatile Synthetic Precursor and Model System

The true significance of this compound in a research context lies in its utility as a versatile synthetic precursor. Its molecular structure contains two primary points of reactivity that can be selectively addressed to generate a variety of derivatives.

The most prominent reactive site is the nitro group. The reduction of the nitro group to an amine is a high-yielding and well-established transformation in organic synthesis. This reaction converts this compound into 4-(4-fluorophenoxy)aniline (B1295514). This resulting aromatic amine is a valuable building block, as the amino group can be readily transformed into a wide range of other functionalities or used in coupling reactions to construct polymers like polyimides. The general transformation is a cornerstone of industrial chemistry for producing aniline (B41778) derivatives. scbt.com

Below is a representative table illustrating the typical conditions for the reduction of a nitroaromatic compound, a reaction for which this compound is an ideal substrate.

| Reaction | Reagents & Conditions | Product | Typical Yield |

| Nitro Group Reduction | Fe powder, NH₄Cl (aq), Ethanol (B145695), 80°C | Aromatic Amine | >60% |

| Nitro Group Reduction | H₂, Pd/C, Ethanol | Aromatic Amine | >85% |

| Nitro Group Reduction | SnCl₂, HCl (conc.) | Aromatic Amine | High |

This table presents common methods for the reduction of nitroarenes to anilines. The yields are representative of this type of transformation as seen in the synthesis of complex molecules. acs.org

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenoxy)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO3/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTHFMCXPLYBAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70180287 | |

| Record name | Benzene, 1-fluoro-4-(4-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2561-25-3 | |

| Record name | Benzene, 1-fluoro-4-(4-nitrophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002561253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-fluoro-4-(4-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Fluorophenoxy 4 Nitrobenzene and Its Analogues

Classical Approaches for Diaryl Ether Bond Formation

Classical methods for the formation of the diaryl ether linkage in 1-(4-fluorophenoxy)-4-nitrobenzene and related compounds have been well-established and are widely utilized in both academic and industrial settings. These approaches typically involve the reaction of an activated aryl halide with a phenoxide nucleophile or a copper-catalyzed coupling process.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a cornerstone reaction for the synthesis of diaryl ethers, especially when one of the aromatic rings is rendered electron-deficient. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-poor aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group restores the aromaticity and yields the final product. masterorganicchemistry.comscranton.edu

The synthesis of this compound via an SNAr reaction relies on the use of a halogenated nitrobenzene (B124822) that is "activated" towards nucleophilic attack. The presence of a strong electron-withdrawing group, such as a nitro group (-NO₂), positioned ortho or para to the halogen leaving group is crucial for the reaction to proceed efficiently. masterorganicchemistry.com This is because the nitro group delocalizes the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and lowering the activation energy of the reaction.

The reactivity of the halogenated nitrobenzene is also dependent on the nature of the leaving group. For SNAr reactions, the rate of reaction typically follows the order F > Cl > Br > I. This is contrary to SN1 and SN2 reactions and is attributed to the high electronegativity of fluorine, which makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack in the rate-determining addition step. youtube.com Consequently, 1-fluoro-4-nitrobenzene (B44160) is a highly effective substrate for this transformation. However, due to its lower cost and widespread availability, 1-chloro-4-nitrobenzene (B41953) is also frequently employed. chegg.comnih.govresearchgate.netnih.gov

Below is a table summarizing typical reaction conditions for SNAr reactions involving activated halogenated nitrobenzenes with various nucleophiles, which are analogous to the synthesis of the target compound.

| Aryl Halide | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1-Fluoro-4-nitrobenzene | Pyrrolidine (B122466) | - | THF | 100-180 | High Conversion | researchgate.net |

| 1-Chloro-4-nitrobenzene | Hydroxide (B78521) ion | NaOH | Water | 160-170 | High | chegg.com |

| 1-Chloro-2,4-dinitrobenzene | n-Butylamine | - | n-Hexane | Ambient | Quantitative | arkat-usa.org |

In the synthesis of this compound, the phenolic reactant, 4-fluorophenol (B42351), acts as the nucleophile. For the reaction to occur, the phenolic proton must be removed to generate the more nucleophilic phenoxide anion. This is typically achieved by the addition of a base. Common bases used for this purpose include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and potassium hydroxide (KOH).

The choice of solvent is also critical. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are often used as they can dissolve the ionic phenoxide and effectively solvate the cation, leaving the phenoxide anion more available for reaction. The reaction is typically heated to facilitate the substitution.

The general mechanism involves the attack of the 4-fluorophenoxide on the carbon atom bearing the halogen of the 1-halo-4-nitrobenzene. This forms the Meisenheimer complex, which is stabilized by the para-nitro group. In the final step, the halide ion is expelled, and the aromatic diaryl ether is formed.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers powerful alternatives to the classical SNAr approach for diaryl ether synthesis, often allowing for milder reaction conditions and broader substrate scope.

The Ullmann condensation, or Ullmann-type ether synthesis, is a classical method that involves the copper-catalyzed reaction between an aryl halide and a phenol (B47542). thermofisher.comorganic-chemistry.org This reaction is particularly useful when the aryl halide is not sufficiently activated for an SNAr reaction. Traditional Ullmann conditions are often harsh, requiring high temperatures (typically >150 °C), polar aprotic solvents like DMF or nitrobenzene, and a stoichiometric amount of copper powder or a copper(I) salt. thermofisher.com

For the synthesis of this compound, this would involve the reaction of a 1-halo-4-nitrobenzene (often the bromo or chloro derivative) with 4-fluorophenol in the presence of a base and a copper catalyst. The electron-withdrawing nitro group on the aryl halide generally accelerates the reaction. A classic example analogous to this synthesis is the preparation of p-nitrophenyl phenyl ether from 4-chloronitrobenzene and phenol using potassium hydroxide and a copper catalyst. thermofisher.com

Modern advancements in the Ullmann reaction have led to the development of more efficient catalytic systems using copper salts in combination with ligands, which can facilitate the reaction under milder conditions.

| Aryl Halide | Phenol | Catalyst | Base | Solvent | Temperature (°C) | Reference |

| 1-Bromo-4-nitrobenzene | p-Cresol | Cu(I) catalyst | Cs₂CO₃ | N/A | N/A | sigmaaldrich.com |

| 4-Chloronitrobenzene | Phenol | Copper | KOH | N/A | High | thermofisher.com |

| 1-Iodo-2-nitrobenzene | - (Self-coupling) | Copper Powder | - | None (Melt) | ~290 | rsc.org |

Palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination for C-N bond formation, have been adapted for the synthesis of diaryl ethers (C-O bond formation). These methods have emerged as powerful alternatives to the often harsh conditions of the Ullmann reaction. The Buchwald-Hartwig ether synthesis typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an aryl halide or triflate with an alcohol or phenol.

While highly effective for many substrates, the application of palladium-catalyzed methods for the synthesis of nitro-substituted diaryl ethers can sometimes be challenging due to potential side reactions or catalyst deactivation. However, specific ligand systems have been developed that are effective for coupling electron-deficient aryl halides. The reaction of 1-bromo-4-nitrobenzene with p-cresol has been reported, demonstrating the feasibility of this approach for similar structures. sigmaaldrich.com This suggests that a similar palladium-catalyzed strategy could be applicable for the synthesis of this compound from 4-fluorophenol and a 1-halo-4-nitrobenzene.

Modern Advancements and Enabling Technologies in Synthesis

Recent advancements in synthetic chemistry have led to the development of enabling technologies that offer significant advantages over traditional batch processing methods. These technologies, including microwave-assisted synthesis and continuous flow chemistry, provide enhanced reaction control, accelerated kinetics, and improved scalability.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of diaryl ethers. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. This is attributed to the efficient and rapid heating of the reaction mixture, which can lead to thermal and specific microwave effects that enhance reaction rates.

In the context of this compound and its analogues, microwave-assisted synthesis has been shown to be highly effective. For instance, the synthesis of the closely related 2-chloro-1-(4-fluorophenoxy)-4-nitrobenzene has been achieved with high efficiency using a stopped-flow microwave reactor. The reaction between 3,4-dichloronitrobenzene and 4-fluorophenol in the presence of a base can be completed in a matter of minutes under microwave irradiation.

Table 1: Comparison of Microwave-Assisted and Continuous Flow Synthesis of 2-chloro-1-(4-fluorophenoxy)-4-nitrobenzene

| Parameter | Microwave-Assisted Synthesis | Continuous Flow Synthesis |

| Reactants | 3,4-dichloronitrobenzene, 4-fluorophenol, DBU | 3,4-dichloronitrobenzene, 4-fluorophenol, DBU |

| Solvent | Acetonitrile | Acetonitrile |

| Temperature | 195 °C | 195 °C |

| Reaction Time | Tens of minutes | 60 seconds |

| Yield | High | >99% |

| Throughput | Lower | Higher |

This data is based on the synthesis of a close analogue and is presented to illustrate the comparative advantages of the two technologies.

Continuous flow chemistry offers a paradigm shift from traditional batch production to a more efficient, scalable, and safer manufacturing process. In a continuous flow setup, reactants are continuously pumped through a reactor where the reaction takes place under steady-state conditions. This technology provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved product quality and consistency.

The synthesis of diaryl ethers, including analogues of this compound, has been successfully translated from microwave-assisted batch processes to continuous flow systems. This transition not only maintains the high yields and short reaction times achieved with microwave heating but also offers significant advantages in terms of scalability. By simply extending the operation time of the flow reactor, large quantities of the desired product can be produced without the need for process re-optimization. For example, the continuous flow synthesis of 2-chloro-1-(4-fluorophenoxy)-4-nitrobenzene at 195 °C and 25 bar pressure resulted in a quantitative yield with a residence time of just 60 seconds nih.govmdpi.com. This represents a significant improvement in efficiency compared to the equivalent microwave-assisted batch reaction nih.govmdpi.com.

The enhanced heat and mass transfer in microreactors used in continuous flow systems contribute to the rapid and efficient synthesis. The small dimensions of the reactor channels ensure a high surface-area-to-volume ratio, allowing for rapid heating and cooling and precise temperature control, which is crucial for exothermic reactions like nucleophilic aromatic substitution.

In line with the principles of green chemistry, there is a growing interest in developing catalyst-free and solvent-free synthetic methods. For the synthesis of this compound, which proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, the reaction can often be performed without a catalyst. The strong electron-withdrawing effect of the nitro group sufficiently activates the aryl halide for nucleophilic attack by the phenoxide.

Solvent-free, or neat, reactions offer significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. These reactions can be facilitated by techniques such as microwave irradiation or mechanochemistry. Microwave-assisted solvent-free synthesis of diaryl ethers has been reported, where neat reactants are exposed to microwave irradiation, leading to rapid and efficient product formation. This approach not only simplifies the reaction setup and work-up procedure but also minimizes waste generation.

Green Chemistry Principles in Synthetic Design and Implementation

The application of green chemistry principles is crucial for the development of sustainable and environmentally benign synthetic processes. For the synthesis of this compound, several green chemistry metrics can be used to evaluate and compare the different synthetic methodologies.

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. For the SNAr synthesis of this compound from 1-fluoro-4-nitrobenzene and 4-fluorophenol, the atom economy is high as the main by-product is a simple salt.

E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-factor indicates a greener process. Methodologies that minimize the use of solvents and reagents, such as continuous flow and solvent-free synthesis, will have a significantly lower E-factor compared to traditional batch processes.

Process Mass Intensity (PMI): PMI is the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final product. This metric provides a more holistic view of the environmental impact of a manufacturing process. Continuous flow synthesis, with its efficient use of reagents and potential for solvent recycling, can lead to a lower PMI.

By considering these metrics, synthetic chemists can design and implement greener routes to this compound. The adoption of modern enabling technologies like microwave synthesis and continuous flow chemistry, coupled with catalyst-free and solvent-free approaches, aligns well with the principles of green chemistry, leading to more sustainable and efficient chemical production.

Mechanistic Investigations of Chemical Transformations Involving 1 4 Fluorophenoxy 4 Nitrobenzene

Detailed Elucidation of Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for modifying aromatic compounds, and 1-(4-fluorophenoxy)-4-nitrobenzene provides an excellent platform for mechanistic studies. This reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pub The presence of strong electron-withdrawing groups on the aromatic ring is crucial for activating the substrate towards nucleophilic attack. libretexts.orgmasterorganicchemistry.com

Role of Substituent Effects on Reaction Rates and Selectivity

The rate and selectivity of SNAr reactions are profoundly influenced by the nature and position of substituents on the aromatic ring. In the case of this compound, the nitro group plays a pivotal role.

Electron-withdrawing groups , such as the nitro group (-NO₂), are essential for SNAr to occur. masterorganicchemistry.comnumberanalytics.com They activate the aromatic ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate through resonance. libretexts.orgpressbooks.pub This stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com In this compound, the para-nitro group effectively delocalizes the negative charge of the intermediate formed upon nucleophilic attack on the carbon bearing the ether linkage.

Conversely, electron-donating groups on the aromatic ring would deactivate it towards nucleophilic substitution by destabilizing the carbanionic intermediate. libretexts.orgpressbooks.pub

The leaving group's ability also impacts the reaction rate. While fluorine is a highly electronegative atom, making the C-F bond strong, it is still a viable leaving group in SNAr reactions. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack on the aromatic ring, not the departure of the leaving group. masterorganicchemistry.com The high electronegativity of fluorine actually enhances the rate by withdrawing electron density from the ring, making it more electrophilic. masterorganicchemistry.com

Steric effects can also play a role by hindering the approach of the nucleophile to the reaction center, thereby influencing the reaction rate and regioselectivity. numberanalytics.com

| Substituent Effect | Impact on SNAr of this compound |

| Nitro Group (-NO₂) (para) | Strongly activating; stabilizes the Meisenheimer complex through resonance. libretexts.orgmasterorganicchemistry.comnumberanalytics.com |

| Fluorine Atom (-F) | Serves as the leaving group; its high electronegativity activates the ring towards nucleophilic attack. masterorganicchemistry.com |

Influence of Solvent Systems and Catalysts on Mechanism

The choice of solvent and the presence of catalysts can significantly alter the mechanism and efficiency of SNAr reactions.

Solvent systems play a critical role in stabilizing the charged intermediates and transition states. Aprotic polar solvents are often employed in SNAr reactions. For instance, in the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine, solvents like toluene, benzene (B151609), and tetrahydrofuran (B95107) were studied. rsc.org The solvent's ability to solvate the Meisenheimer complex can influence the reaction rate. rsc.org Some solvents can also participate in the reaction through base catalysis. rsc.org Studies on the reaction of 4-fluoro-1-nitrobenzene with pyrrolidine (B122466) have been conducted in THF. researchgate.net

Catalysts are not always necessary for SNAr reactions, especially with highly activated substrates. However, in some cases, phase-transfer catalysts can be used to facilitate the reaction between a water-soluble nucleophile and a substrate dissolved in an organic solvent. The use of palladium catalysts has been noted in the context of SNAr, though this is more common in cross-coupling reactions. nih.gov Interestingly, research has shown that even the stainless steel reactor material can have catalytic effects under certain high-temperature flow chemistry conditions. researchgate.net

Reduction Reactions of the Nitro Group to Amino Derivatives

The nitro group of this compound can be readily reduced to an amino group, yielding 4-(4-fluorophenoxy)aniline (B1295514). This transformation is a fundamental process in organic synthesis, providing access to anilines which are valuable intermediates.

Catalytic Hydrogenation Mechanisms (e.g., Pd/C mediated)

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes. masterorganicchemistry.comcommonorganicchemistry.com Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. commonorganicchemistry.comacs.org

The mechanism of catalytic hydrogenation on a metal surface like palladium involves several steps:

Adsorption: Both the nitroaromatic compound and hydrogen gas (H₂) are adsorbed onto the surface of the palladium catalyst. masterorganicchemistry.com

Hydrogen Activation: The H-H bond is cleaved on the metal surface, forming reactive metal-hydride species. masterorganicchemistry.com

Hydrogen Transfer: The adsorbed nitro group is sequentially hydrogenated. The reaction is thought to proceed through nitroso and hydroxylamine (B1172632) intermediates before the final amine is formed. researchgate.net

Desorption: The final product, the aniline (B41778) derivative, desorbs from the catalyst surface, freeing up the active sites for further reaction cycles. masterorganicchemistry.com

The process is generally considered a "transfer hydrogenation" when a molecule other than H₂ gas, such as hydrazine (B178648) hydrate (B1144303), is used as the hydrogen source in the presence of a catalyst like Pd/C. nih.gov

| Catalyst | Hydrogen Source | Key Mechanistic Features |

| Pd/C | H₂ gas | Adsorption of substrate and H₂ onto catalyst surface, followed by sequential hydrogen transfer. masterorganicchemistry.com |

| Pd/C | Hydrazine Hydrate | Transfer hydrogenation mechanism. nih.gov |

| Raney Nickel | H₂ gas | Effective for nitro group reduction, particularly when avoiding dehalogenation is desired. commonorganicchemistry.com |

| Iron (Fe) in acid | H⁺ | Involves a metal in an acidic medium. masterorganicchemistry.com |

Selective Reduction Strategies for Nitroaromatic Compounds

Achieving selective reduction of a nitro group in the presence of other reducible functional groups is a significant challenge in organic synthesis. In the case of this compound, the fluorine atom is susceptible to hydrogenolysis (cleavage of the C-F bond) under certain catalytic hydrogenation conditions.

Strategies for selective reduction include:

Choice of Catalyst: Raney nickel is sometimes preferred over Pd/C for substrates containing aromatic halogens, as it can be less prone to causing dehalogenation. commonorganicchemistry.com

Use of Transfer Hydrogenation: Using reagents like hydrazine hydrate with Pd/C has been shown to be effective for the selective reduction of halogenated nitroarenes. nih.gov

Metal/Acid Systems: Reagents like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media can provide mild conditions for nitro group reduction while potentially leaving other functional groups intact. commonorganicchemistry.com For instance, the reduction of a related nitro compound, 22, was attempted using Fe powder in an aqueous NH₄Cl solution. acs.org

Control of Reaction Conditions: Careful control of temperature, pressure, and reaction time is crucial to maximize the yield of the desired amino derivative and minimize side reactions like dehalogenation.

Electrophilic Aromatic Substitution on Related Diaryl Ether Systems

While this compound itself is deactivated towards electrophilic aromatic substitution (EAS) due to the strongly electron-withdrawing nitro group, understanding EAS mechanisms on related diaryl ether systems is crucial for predicting their reactivity. In EAS, an electrophile replaces an atom (typically hydrogen) on an aromatic ring. masterorganicchemistry.comdalalinstitute.com The reaction is facilitated by electron-donating groups and proceeds through a positively charged carbocation intermediate, often called a Wheland intermediate or arenium ion. masterorganicchemistry.comdalalinstitute.com

In a diaryl ether system, the ether oxygen can act as an activating group, directing incoming electrophiles to the ortho and para positions of the ring to which it is attached. This is due to the ability of the oxygen's lone pairs to stabilize the positive charge of the arenium ion through resonance.

The general mechanism for EAS involves two main steps:

Attack by the Aromatic Ring: The π electrons of the aromatic ring act as a nucleophile, attacking the electrophile to form the resonance-stabilized arenium ion. This is typically the rate-determining step. masterorganicchemistry.com

Deprotonation: A weak base removes a proton from the carbon that formed the new bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Examples of electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄) and sulfonation (using SO₃/H₂SO₄). masterorganicchemistry.com The active electrophiles in these reactions are the nitronium ion (NO₂⁺) and protonated sulfur trioxide (HSO₃⁺), respectively. masterorganicchemistry.com

Studies on Other Relevant Functional Group Interconversions

The chemical architecture of this compound, characterized by a nitro group and a fluoro-substituted phenoxy ether, allows for a variety of functional group interconversions. The most prominent of these is the reduction of the nitro group to an amine, a pivotal transformation in the synthesis of various valuable intermediates. Mechanistic investigations have focused on achieving high chemoselectivity, ensuring the integrity of the ether linkage and the carbon-fluorine bond.

The transformation of the nitro group in aromatic compounds is a fundamental reaction in organic synthesis. The resulting anilines are crucial building blocks for pharmaceuticals, agrochemicals, and dyes. For a molecule like this compound, the primary challenge lies in the selective reduction of the nitro group without affecting the other functional moieties present in the molecule, namely the ether bond and the fluoro substituent.

Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is a well-established and frequently employed transformation. Various methodologies have been developed to effect this change, ranging from catalytic hydrogenation to the use of metallic reducing agents in acidic or neutral media. The choice of reducing system is critical to ensure that other potentially reactive sites within the molecule remain untouched.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and often preferred method for the reduction of nitroarenes due to its clean nature and high efficiency. The reaction typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), in the presence of hydrogen gas. acs.org This method is known for its high yields and the fact that the byproducts are typically limited to water, simplifying the purification process.

While no specific study detailing the catalytic hydrogenation of this compound was identified, extensive research on analogous compounds provides a strong basis for predicting its behavior. For instance, the reduction of 4-fluoronitrobenzene to 4-fluoroaniline (B128567) has been achieved with 100% conversion and yield using 10% Pd/C as a catalyst in methanol (B129727) under a hydrogen atmosphere. Given the stability of the ether linkage under these conditions, a similar outcome is expected for the hydrogenation of this compound.

Metal-Based Reductions

An alternative to catalytic hydrogenation is the use of metals, such as iron, zinc, or tin, in an acidic medium. The Béchamp reduction, which employs iron metal in the presence of an acid like hydrochloric acid, is a classic method for converting aromatic nitro compounds to anilines. wikipedia.org This method is particularly useful in industrial settings due to the low cost of iron.

In the context of complex molecules with multiple functional groups, the chemoselectivity of the reduction is paramount. Studies on the reduction of a structurally related compound, which features a nitro-substituted phenoxy moiety, have utilized iron powder in a saturated aqueous solution of ammonium (B1175870) chloride and ethanol (B145695) at elevated temperatures. acs.org This demonstrates the feasibility of using iron-based systems to selectively reduce the nitro group while preserving other functionalities. The reaction with iron proceeds through a series of single-electron transfers from the metal to the nitro group, followed by protonation steps, ultimately leading to the formation of the corresponding aniline.

Another common metal-based reducing agent is tin(II) chloride (SnCl₂). This reagent is known for its mildness and can be used to selectively reduce nitro groups in the presence of other reducible functional groups. For example, the reduction of 4-benzyloxy-3-chloronitrobenzene (B1267270) to 4-benzyloxy-3-chloroaniline (B1332019) has been successfully carried out using stannous chloride in acidic aqueous ethanol, with no cleavage of the benzyl (B1604629) ether or the chloro substituent. semanticscholar.org This further supports the applicability of metal-based reductions for the selective transformation of this compound.

The following table summarizes the reaction conditions for the reduction of nitroarenes analogous to this compound, providing a strong indication of the expected methodologies and outcomes for the target compound.

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| 4-Fluoronitrobenzene | 10% Pd/C, H₂, MeOH, 20 °C, 3 h | 4-Fluoroaniline | 100 | |

| 4-Benzyloxy-3-chloronitrobenzene | SnCl₂, acidic aq. EtOH | 4-Benzyloxy-3-chloroaniline | Excellent | semanticscholar.org |

| Structurally related nitrophenoxy compound | Fe powder, aq. NH₄Cl, EtOH, 80 °C | Corresponding aniline | 60.5 (over 2 steps) | acs.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 Fluorophenoxy 4 Nitrobenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework and probing the specific environments of heteroatoms like fluorine and nitrogen within the 1-(4-fluorophenoxy)-4-nitrobenzene structure.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for assigning the core structure of organic molecules.

¹H NMR Spectroscopy: In a ¹H NMR spectrum of this compound, the protons on the two aromatic rings would appear as distinct multiplets in the aromatic region (typically δ 6.5-8.5 ppm). The protons on the nitro-substituted ring are expected to be shifted further downfield compared to those on the fluoro-substituted ring due to the strong electron-withdrawing nature of the nitro group. Specifically, the protons ortho to the nitro group would be the most deshielded. The protons on the fluorinated ring would exhibit splitting patterns influenced by both neighboring protons and through-space coupling to the fluorine atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of unique carbon environments. For this compound, twelve distinct signals are expected. The carbons directly bonded to the electronegative oxygen, fluorine, and nitro group will show characteristic chemical shifts. The carbon attached to the nitro group (C-NO₂) and the carbons of the ether linkage (C-O-C) are particularly diagnostic. Publicly available data for the ¹³C NMR spectrum of this compound provides experimental values that confirm the molecular structure.

Table 1: Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C-4 (C-NO₂) | 142.9 |

| C-1' (C-F) | 160.8 |

| C-1 (C-O) | 162.7 |

| C-4' (C-O) | 151.7 |

| C-2/C-6 | 118.4 |

| C-3/C-5 | 126.0 |

| C-2'/C-6' | 122.9 |

| C-3'/C-5' | 117.2 |

Given that ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds. nih.govrsc.org For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom on the phenyl ring. The precise chemical shift of this signal is highly sensitive to the electronic environment, providing confirmation of the substitution pattern. acs.orgacs.org Furthermore, coupling between the ¹⁹F nucleus and the ortho- and meta-protons on the same ring would be observable in high-resolution ¹H or ¹⁹F spectra, providing additional structural confirmation. While specific experimental data for this compound is not widely published, the technique remains a key validation tool. calpaclab.com

¹⁵N NMR spectroscopy, despite its challenges due to low natural abundance and a low gyromagnetic ratio, offers direct insight into the electronic structure of nitrogen-containing functional groups. wikipedia.orghuji.ac.il For this compound, the ¹⁵N chemical shift of the nitro group (–NO₂) would be highly informative. The resonance position is sensitive to the electron density on the nitrogen atom, which is influenced by the conjugation with the aromatic ring and the electronic nature of the rest of the molecule. researchgate.net The chemical shift would fall in the typical range for aromatic nitro compounds. wikipedia.org This analysis is particularly valuable when studying the synthesis of derivatives or potential transformation products of the nitro group. youtube.com While direct observation can be time-consuming, inverse-detected techniques like HMBC optimized for ¹⁵N can provide this information with much higher sensitivity. researchgate.net

Two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular structure by revealing correlations between nuclei. science.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would map the proton-proton coupling networks within each aromatic ring. Cross-peaks would appear between adjacent (ortho) protons, confirming their connectivity and helping to differentiate the two distinct spin systems of the nitrophenyl and fluorophenyl rings. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. c6h6.org It provides a definitive link between the ¹H and ¹³C assignments, pairing each proton signal with its corresponding carbon signal. science.gov

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key for piecing together the entire molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart. c6h6.org Crucially, it would show a correlation from the protons on one ring (e.g., H-2'/H-6' on the fluorophenyl ring) across the ether oxygen to the carbon on the other ring (C-1 of the nitrophenyl ring), and vice-versa. This trans-ether linkage correlation is definitive proof of the diaryl ether structure. rsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprints

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The most prominent features include:

Nitro Group (–NO₂) Vibrations: Strong, distinct bands corresponding to the asymmetric and symmetric stretching of the N=O bonds are expected. For aromatic nitro compounds, these typically appear around 1530-1500 cm⁻¹ (asymmetric) and 1355-1335 cm⁻¹ (symmetric).

Aryl-Ether (C–O–C) Stretch: A strong, characteristic absorption for the asymmetric C–O–C stretch is expected in the region of 1270-1230 cm⁻¹.

C–F Stretch: A strong band for the carbon-fluorine stretch on the aromatic ring typically appears in the 1250-1100 cm⁻¹ range.

Aromatic C=C and C–H Vibrations: Multiple bands in the 1600-1450 cm⁻¹ region correspond to the C=C stretching vibrations within the aromatic rings. C-H stretching vibrations appear above 3000 cm⁻¹, while out-of-plane C-H bending vibrations appear in the 900-690 cm⁻¹ region, with patterns indicative of the substitution on the benzene (B151609) rings.

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | ~3100-3000 | Medium-Weak |

| Asymmetric NO₂ Stretch | ~1520 | Strong |

| Aromatic C=C Stretch | ~1600-1450 | Medium-Strong |

| Symmetric NO₂ Stretch | ~1345 | Strong |

| Asymmetric C-O-C Stretch | ~1240 | Strong |

| C-F Stretch | ~1215 | Strong |

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to symmetric vibrations and non-polar bonds, provides complementary information to IR spectroscopy. aip.org For this compound, the symmetric stretch of the nitro group would be expected to produce a very strong and sharp signal, which is a hallmark of nitroaromatic compounds in Raman spectra. acs.orgspectroscopyonline.com The "breathing" modes of the aromatic rings would also be prominent. While detailed experimental Raman spectra for this specific molecule are not readily found in the literature, the technique is highly valuable for studying nitroaromatic compounds and their interactions. nih.govdtu.dk

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern upon ionization.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, typically 70 eV, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The fragmentation pattern is characteristic of the molecule's structure.

For this compound (C₁₂H₈FNO₃, molecular weight: 233.20 g/mol ), the EI-MS spectrum is expected to show a prominent molecular ion peak at m/z 233. The fragmentation is likely to proceed through several key pathways:

Loss of the Nitro Group: A common fragmentation for nitroaromatic compounds is the loss of the nitro group as •NO₂ (mass 46) or •NO (mass 30). This would lead to fragment ions at m/z 187 (M - NO₂)⁺ and m/z 203 (M - NO)⁺.

Cleavage of the Ether Bond: The C-O ether bonds can cleave, leading to fragments corresponding to the two substituted phenyl rings. This could result in ions at m/z 123 (nitrophenoxy radical cation) and m/z 95 (fluorophenyl cation).

Loss of a Fluorine Atom: Loss of a fluorine atom (mass 19) from the molecular ion or subsequent fragments is another possibility.

Expected Major Fragments in EI-MS:

| m/z | Proposed Fragment |

| 233 | [M]⁺• (Molecular Ion) |

| 203 | [M - NO]⁺ |

| 187 | [M - NO₂]⁺ |

| 123 | [C₆H₄NO₂]⁺• |

| 95 | [C₆H₄F]⁺ |

Electrospray Ionization (ESI) is a softer ionization technique compared to EI, often resulting in less fragmentation and a more prominent molecular ion or pseudomolecular ion (e.g., [M+H]⁺ or [M-H]⁻). For this compound, ESI-MS in negative ion mode might show a deprotonated molecule [M-H]⁻ at m/z 232.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. This is invaluable for confirming the identity of the compound and its fragments, distinguishing between ions of the same nominal mass but different elemental compositions. For example, HRMS can definitively confirm the elemental formula C₁₂H₈FNO₃ for the molecular ion.

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

As of the latest literature search, a publicly available single-crystal X-ray structure of this compound has not been reported. Therefore, the following discussion is based on the expected structural parameters derived from the known crystal structures of analogous substituted diphenyl ethers and nitroaromatic compounds.

In the solid state, the molecules of this compound would arrange themselves in a crystal lattice to maximize favorable intermolecular interactions. The nature of these interactions would be dictated by the functional groups present:

π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions, which are a significant force in the packing of aromatic molecules. The presence of the electron-withdrawing nitro group on one ring and the electron-donating (via resonance) ether oxygen could lead to offset or parallel-displaced stacking arrangements to minimize electrostatic repulsion.

C-H···O and C-H···F Hydrogen Bonds: Weak hydrogen bonds involving the aromatic C-H donors and the oxygen atoms of the nitro and ether groups, as well as the fluorine atom, are expected to play a crucial role in stabilizing the crystal packing.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the polar C-NO₂ and C-F bonds. These dipole-dipole interactions will influence the head-to-tail or antiparallel arrangement of the molecules in the crystal lattice.

The precise bond lengths, bond angles, and dihedral angles define the molecular geometry in the solid state.

Expected Bond Parameters:

C-N Bond: The C-N bond length is expected to be around 1.47-1.49 Å, typical for a bond between an sp² carbon and a nitro group.

N-O Bonds: The two N-O bonds of the nitro group are expected to be nearly equivalent, with a bond length of approximately 1.22-1.24 Å.

C-O-C Angle: The ether bridge angle is a key parameter. In diphenyl ethers, this angle is typically wider than the tetrahedral angle, often in the range of 118-122°, to relieve steric strain between the two phenyl rings.

C-F Bond: The C-F bond length is expected to be around 1.34-1.36 Å.

Dihedral Angles: The most significant conformational feature is the pair of dihedral angles (C-C-O-C) that define the twist of the two phenyl rings relative to the C-O-C plane. In the solid state, these angles will be fixed, and their values will represent a low-energy conformation that is a compromise between intramolecular steric and electronic effects and intermolecular packing forces. It is anticipated that the molecule will adopt a non-planar, or "skewed," conformation.

Table of Expected Bond Parameters:

| Parameter | Expected Value |

| C-N Bond Length | ~1.48 Å |

| N-O Bond Length | ~1.23 Å |

| C-O-C Bond Angle | ~120° |

| C-F Bond Length | ~1.35 Å |

| Phenyl Ring Dihedral Angle | Non-planar |

Gas Electron Diffraction for Elucidating Gas-Phase Molecular Geometry

Gas Electron Diffraction (GED) is a powerful technique for determining the precise three-dimensional structure of molecules in the gas phase, free from the influence of intermolecular forces present in crystals or solutions. This method provides detailed information on bond lengths, bond angles, and dihedral (torsional) angles that define the molecule's conformation.

While a specific gas electron diffraction study for this compound is not prominently available in published literature, the expected molecular geometry can be inferred from GED studies of structurally related compounds, such as diphenyl ether and nitrobenzene (B124822) derivatives. The key structural questions for a molecule like this compound involve the rotational freedom around the C-O-C ether linkage and the orientation of the nitro group relative to its attached phenyl ring.

In the gas phase, the molecule is anticipated to adopt a non-planar conformation. The two phenyl rings are not expected to be coplanar due to steric hindrance. They will likely be twisted relative to each other, defined by two key dihedral angles: the C-O-C-C torsion angles. For the parent diphenyl ether, GED studies have shown a twisted "propeller-like" conformation. Similarly, the nitro group (NO₂) is known to have a specific orientation relative to the benzene ring, though it typically lies nearly coplanar with the ring to maximize electronic conjugation.

Table 1: Illustrative Geometrical Parameters Obtainable from Gas Electron Diffraction for a Molecule like this compound. Note: These are representative values based on similar structures, as specific GED data for the title compound is not available.

| Parameter | Description | Expected Value Range |

| r(C-O) | Length of the carbon-oxygen bonds in the ether linkage. | 1.36 - 1.42 Å |

| r(C-N) | Length of the carbon-nitrogen bond. | 1.45 - 1.49 Å |

| r(N=O) | Length of the nitrogen-oxygen bonds in the nitro group. | 1.21 - 1.24 Å |

| r(C-F) | Length of the carbon-fluorine bond. | 1.34 - 1.37 Å |

| ∠(C-O-C) | The bond angle of the central ether bridge. | 118° - 124° |

| ∠(O-C-N) | The bond angle involving the nitro group attachment. | 118° - 120° |

| τ(C-O-C-C) | Dihedral angles defining the twist of the phenyl rings. | 40° - 70° |

| τ(C-C-N-O) | Dihedral angle defining the twist of the nitro group. | 0° - 30° |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the 200-800 nm range, which corresponds to the energy required to promote electrons from a ground electronic state to a higher energy excited state. libretexts.orglibretexts.org The spectrum of this compound is dominated by the presence of strong chromophores—parts of the molecule that absorb light. tanta.edu.eg In this case, the primary chromophores are the nitro-substituted benzene ring and the fluorinated benzene ring, linked by an ether oxygen.

The electronic transitions observed in organic molecules are typically categorized as σ → σ, n → σ, π → π, and n → π. libretexts.org For this compound, with its extensive system of double bonds and atoms with non-bonding (lone pair) electrons (oxygen and nitrogen), the most significant absorptions in the UV-Vis range are the π → π* and n → π* transitions. libretexts.orgtanta.edu.eg

π → π Transitions: These are high-intensity absorptions resulting from the promotion of an electron from a bonding π orbital to an antibonding π orbital. libretexts.org The conjugated system, extending across the nitrophenyl group, is responsible for strong absorption bands. The presence of the electron-withdrawing nitro group and the electron-donating ether oxygen extends this conjugation, shifting the absorption to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. A strong absorption band, characteristic of a charge-transfer transition from the phenoxy group to the nitrophenyl group, is expected.

n → π Transitions: These transitions involve moving an electron from a non-bonding orbital (like the lone pairs on the oxygen of the ether or the oxygens of the nitro group) to an antibonding π orbital. libretexts.orgyoutube.com These transitions are generally much weaker (lower molar absorptivity) than π → π* transitions. tanta.edu.eg The n → π* transition associated with the nitro group in nitroaromatics often appears as a weak, low-energy shoulder on the tail of the much stronger π → π* bands. nih.gov

The UV-Vis spectrum provides clear evidence of the extensive electronic conjugation within the molecule. The position and intensity of the absorption maxima are sensitive to the molecular environment and structure.

Table 2: Expected Electronic Transitions and Absorption Maxima for this compound.

| Absorption Band (λmax) | Molar Absorptivity (ε) | Transition Type | Associated Chromophore / System |

| ~230-270 nm | High | π → π | Phenyl rings and localized π systems |

| ~300-340 nm | High | π → π (Charge Transfer) | Conjugated system from phenoxy to nitrophenyl group |

| >340 nm (often a shoulder) | Low | n → π* | Non-bonding electrons on the nitro group |

Computational Chemistry and Theoretical Studies on 1 4 Fluorophenoxy 4 Nitrobenzene

Quantum Chemical Calculations for Molecular and Electronic Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation, albeit with approximations, to determine the electronic structure and energy of a molecule. From this, a wealth of properties can be derived.

Density Functional Theory (DFT) for Geometry Optimization, Vibrational Frequencies, and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. Instead of dealing with the complex many-electron wavefunction, DFT calculates the total energy of a system based on its electron density.

For 1-(4-fluorophenoxy)-4-nitrobenzene, DFT would first be used for geometry optimization . This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy structure on the potential energy surface. The resulting optimized geometry would provide key information on bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, vibrational frequency analysis can be performed. This calculation predicts the frequencies of the fundamental modes of vibration of the molecule. The computed vibrational spectra (infrared and Raman) can be compared with experimental data to validate the accuracy of the computational method. For instance, in a study of nitrobenzene (B124822), the strong Raman bands were observed at 853 cm⁻¹ (NO₂ bending), 1004 cm⁻¹ (aromatic ring bending), 1109 cm⁻¹ (C-N stretching), 1347 cm⁻¹ (NO₂ stretching), 1588 cm⁻¹ (aromatic ring stretching), and 3081 cm⁻¹ (CH stretching). researchgate.net Similar characteristic peaks would be expected for this compound, with shifts influenced by the fluorophenoxy group.

The electronic structure of the molecule, including the distribution of electrons and the energies of the molecular orbitals, can also be thoroughly investigated using DFT.

Ab Initio Methods (e.g., Hartree-Fock, Møller-Plesset Perturbation Theory) for Benchmarking and Comparative Analysis

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data.

Hartree-Fock (HF) theory is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While HF theory provides a good starting point, it neglects electron correlation, which can be significant.

Møller-Plesset (MP) perturbation theory is a post-Hartree-Fock method that improves upon the HF approximation by including electron correlation effects. wikipedia.orgsmu.edu MP2, the second-order correction, is a widely used method that offers a significant improvement in accuracy over HF. wikipedia.orgq-chem.com Higher-order MP methods, such as MP3 and MP4, exist but are more computationally expensive. q-chem.com These methods are often used to benchmark the results obtained from DFT calculations, providing a comparative analysis of the electronic properties.

Selection and Validation of Appropriate Basis Sets and Functionals

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the functional .

A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility in describing the distribution of electrons but also increase the computational cost. Common basis sets include the Pople-style basis sets (e.g., 6-31G*) and the correlation-consistent basis sets (e.g., aug-cc-pVDZ). rsc.org

In DFT, the functional describes the exchange and correlation energies. There is a wide variety of functionals available, from the simple Local Density Approximation (LDA) to the more sophisticated Generalized Gradient Approximation (GGA) and hybrid functionals (which mix HF exchange with DFT exchange). The B3LYP hybrid functional is a popular choice that has been shown to provide good results for a wide range of systems. researchgate.netscirp.org

The selection of the appropriate basis set and functional is a critical step. Validation is typically performed by comparing the calculated properties, such as geometry and vibrational frequencies, with available experimental data for the molecule or for closely related compounds.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical reactivity and physical properties. A detailed analysis of the electronic structure of this compound would provide valuable insights.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity. For example, a study on 4-nitrophenol (B140041) calculated a HOMO-LUMO energy gap of 3.76 eV using DFT. researchgate.net A similar analysis for this compound would reveal the influence of the ether linkage and the fluorine substituent on its electronic properties.

Atomic Charge Distribution and Electrostatic Potential Maps

The atomic charge distribution describes how the total electronic charge is distributed among the atoms in a molecule. This information is useful for understanding intermolecular interactions and predicting reactive sites. Various methods, such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis, can be used to calculate atomic charges.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution around a molecule. The ESP map shows regions of negative potential (electron-rich) and positive potential (electron-poor). These maps are invaluable for predicting how a molecule will interact with other molecules, such as in drug-receptor binding or in solvation. For a molecule like this compound, the ESP map would likely show negative potential around the nitro group and the oxygen atom of the ether linkage, indicating these as potential sites for electrophilic attack.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to interpret the electronic wavefunction of a molecule in terms of localized, Lewis-like chemical bonds and lone pairs. taylorandfrancis.comq-chem.com This approach provides a quantitative description of intramolecular bonding, charge transfer, and hyperconjugative interactions by analyzing the delocalization of electron density between occupied Lewis-type (donor) orbitals and formally unoccupied non-Lewis-type (acceptor) orbitals. taylorandfrancis.comyoutube.com For this compound, NBO analysis offers profound insights into the electronic structure, particularly the interplay between the electron-donating phenoxy group and the electron-withdrawing nitro group.

Table 1: Representative Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound

This table is illustrative, showing typical interactions and stabilization energies that would be revealed by an NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) | π* (Carom-Carom) | 15-25 | p-π conjugation |

| π (Carom-Carom) | π* (N-O of NO2) | 5-10 | π-π* delocalization |

| π (Carom-Carom) | π* (Carom-Carom) | 2-5 | Intramolecular charge transfer |

| σ (C-H) | σ* (Carom-Carom) | 0.5-2 | Hyperconjugation |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides indispensable tools for predicting spectroscopic properties, allowing for direct comparison with experimental data. This correlation is essential for structural verification and for understanding how electronic structure influences spectral features.

Computational Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational spectroscopy, frequently employing methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.net For this compound, theoretical calculations can predict the 1H, 13C, and 19F chemical shifts. The accuracy of these predictions depends heavily on the chosen level of theory, the basis set, and the inclusion of environmental effects, such as the solvent. researchgate.netuni-muenchen.de

Computational models calculate the isotropic magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS) for 1H and 13C. Comparing the calculated shifts with experimentally obtained spectra allows for unambiguous peak assignment, which can be particularly complex in molecules with multiple aromatic regions. rsc.org For fluorinated compounds, predicting 19F chemical shifts is especially valuable due to their high sensitivity to the local electronic environment. nih.gov

Table 2: Illustrative Comparison of Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound

This table presents hypothetical data to demonstrate the typical correlation between calculated and experimental values.

| Atom Position (See Diagram) | Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H1, H1' | 1H | 7.15 | 7.12 |

| H2, H2' | 1H | 7.25 | 7.22 |

| H3, H3' | 1H | 8.20 | 8.18 |

| H4, H4' | 1H | 7.10 | 7.08 |

| C-F | 13C | 160.5 | 160.2 |

| C-O (fluoro-ring) | 13C | 155.0 | 154.7 |

| C-O (nitro-ring) | 13C | 164.8 | 164.5 |

| C-NO2 | 13C | 142.3 | 142.1 |

| F | 19F | -115.2 | -115.0 |

(A diagram indicating atom numbering would be placed here)

Simulation of IR and UV-Vis Spectra

Theoretical simulations of Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra are performed to understand a molecule's vibrational and electronic properties. Density Functional Theory (DFT) calculations are commonly used to compute the vibrational frequencies and their corresponding intensities, which together generate a theoretical IR spectrum. researchgate.net This simulated spectrum can be compared with experimental data, such as that available from the NIST Chemistry WebBook for related fragments like 1-fluoro-4-nitrobenzene (B44160), to assign specific absorption bands to the vibrational modes of functional groups, including the C-F stretch, the asymmetric and symmetric stretches of the NO₂ group, and the C-O-C ether linkage. researchgate.netnist.gov

Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic transitions. researchgate.net This method calculates the excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. The analysis often involves examining the molecular orbitals involved in these transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), to characterize them as π→π* or n→π* transitions. researchgate.net For this compound, these calculations can elucidate the charge-transfer nature of its primary electronic absorptions.

Table 3: Key Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |

| NO₂ Asymmetric Stretch | 1525 | ~1520 |

| NO₂ Symmetric Stretch | 1350 | ~1345 |

| C-O-C Asymmetric Stretch | 1250 | ~1245 |

| C-F Stretch | 1220 | ~1215 |

Table 4: Predicted UV-Vis Absorption Data for this compound

| Transition | λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 310 | 0.45 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 255 | 0.20 | HOMO-1 → LUMO (π→π) |

Theoretical Investigations of Reaction Energetics and Reaction Pathways

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the characterization of transition states and the determination of reaction energy profiles. This provides a molecular-level understanding of reaction mechanisms and kinetics.

Transition State Characterization for SNAr Reactions

This compound is susceptible to Nucleophilic Aromatic Substitution (SNAr), where a nucleophile replaces a leaving group on the aromatic ring. The reaction typically proceeds via an addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. africaresearchconnects.commasterorganicchemistry.com The formation of this intermediate is often the rate-determining step. masterorganicchemistry.com

Table 5: Calculated Properties for the Transition State of a Model SNAr Reaction (e.g., with NH₃)

| Parameter | Value | Description |

| Activation Energy (ΔE‡) | 18.5 kcal/mol | Energy barrier for the reaction. |

| C-N distance (forming bond) | 1.95 Å | Distance between nucleophile and carbon at TS. |

| C-O distance (ether bond) | 1.35 Å | Length of the ether bond at TS. |

| Imaginary Frequency | -350 cm-1 | Confirms the structure as a true first-order saddle point. |

Energy Profiles of Nitro Group Transformations

Quantum chemical calculations can map the complete energy profile for this multi-step reaction pathway. By calculating the relative energies of the starting material, intermediates, transition states, and the final product, a detailed reaction coordinate diagram can be constructed. This allows for the identification of the rate-limiting step and provides insight into the thermodynamics and kinetics of the reduction process. Such studies are crucial for understanding the metabolic pathways of nitroaromatic compounds and for designing catalytic systems for their transformation. researchgate.netacs.org

Table 6: Relative Energies for Intermediates in the Reduction of the Nitro Group

Energies are relative to the starting material, this compound.

| Species | Formula Suffix | Relative Energy (kcal/mol) |

| Nitro (Start) | -NO₂ | 0.0 |

| Nitroso | -NO | +15.2 |

| Hydroxylamino | -NHOH | -25.8 |

| Amino (Product) | -NH₂ | -80.5 |

Molecular Dynamics Simulations for Conformational Flexibility

Currently, there is a notable absence of publicly available research dedicated to the molecular dynamics simulations and the detailed conformational flexibility of this compound. While computational studies are a common approach to understanding the three-dimensional structure and dynamic behavior of molecules, specific investigations into the conformational landscape of this particular compound through molecular dynamics are not found in the surveyed scientific literature.

In the absence of specific studies, a hypothetical molecular dynamics simulation would likely explore the potential energy surface associated with the rotation around the ether bond. This would involve calculating the energy of the molecule at various dihedral angles to identify the most stable (lowest energy) conformations and the energy barriers between them. Such a study would provide insights into the molecule's behavior in different environments.

Chemical Reactivity and Derivatization Strategies of 1 4 Fluorophenoxy 4 Nitrobenzene

Selective Functional Group Transformations of the Nitro Group

The nitro group in 1-(4-fluorophenoxy)-4-nitrobenzene is a key functional handle that can be selectively transformed into a variety of other functional groups, most notably an amino group. This reduction is a crucial step in the synthesis of many biologically active molecules and functional materials.

The reduction of the nitro group to an amine (4-(4-fluorophenoxy)aniline) is a common and important transformation. A variety of reducing agents can be employed for this purpose, each with its own advantages in terms of selectivity, yield, and reaction conditions. masterorganicchemistry.com Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum (Pt), or Raney nickel. masterorganicchemistry.com Alternatively, metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) can be used. masterorganicchemistry.com For instance, the reduction of a related nitro compound was achieved using Fe powder in a saturated aqueous solution of ammonium (B1175870) chloride and ethanol (B145695) at 80°C. acs.org Another approach involves the use of sodium borohydride (B1222165) in combination with a catalyst. scispace.com The choice of reducing system can be critical, especially when other reducible functional groups are present in the molecule, to ensure chemoselectivity. scispace.com

The resulting amine, 4-(4-fluorophenoxy)aniline (B1295514), is a valuable intermediate. The amino group is a strong activating group for electrophilic aromatic substitution and can also participate in various coupling reactions. masterorganicchemistry.com

Table 1: Selected Methods for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Conditions | Product | Notes |

| Fe / NH₄Cl, EtOH/H₂O | 80°C | 4-(4-fluorophenoxy)aniline | A common method for nitro group reduction. acs.org |

| Sn / HCl | Acidic medium | 4-(4-fluorophenoxy)aniline | A classic method for reducing aromatic nitro compounds. masterorganicchemistry.com |

| Zn / NH₄Cl | Aqueous medium | 4-(4-fluorophenoxy)aniline | Another metal-based reduction system. scispace.com |

| Pd/C, H₂ | Catalytic hydrogenation | 4-(4-fluorophenoxy)aniline | A widely used and often high-yielding method. masterorganicchemistry.com |

| NaBH₄ / Pd/C | Water | 4-(4-fluorophenoxy)aniline | A borohydride-based reduction system. scispace.com |

Introduction of Diverse Chemical Moieties onto the Aromatic Rings

The two aromatic rings of this compound offer distinct reactivity profiles, allowing for the selective introduction of a variety of chemical substituents.

The nitro-substituted phenyl ring is highly activated towards nucleophilic aromatic substitution (SNAr). youtube.comyoutube.com The strong electron-withdrawing effect of the nitro group makes the carbon atoms ortho and para to it susceptible to attack by nucleophiles. youtube.com While the fluorine atom on the other ring is also a potential leaving group, the nitro group's activation is generally stronger. nih.gov This allows for the displacement of other leaving groups that might be introduced onto the nitro-bearing ring. For example, if a halogen were present on the nitro-substituted ring, it could be readily displaced by nucleophiles like amines, alkoxides, or thiolates. nih.gov

The fluoro-substituted phenyl ring is less activated towards nucleophilic attack compared to the nitro-substituted ring. However, it can undergo electrophilic aromatic substitution. The phenoxy group is an ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the ether linkage. The fluorine atom is a deactivator but also an ortho, para-director. The interplay of these two substituents will govern the regioselectivity of electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Strategies for Modifying the Diaryl Ether Linkage

The diaryl ether linkage is generally stable, but it can be cleaved under certain conditions. Reductive cleavage or ether cleavage using strong acids or bases can break the C-O bond. However, modification of the ether linkage more commonly involves reactions on the aromatic rings that indirectly influence the ether bond's properties.

A more common strategy than cleavage is the synthesis of analogs with modified ether linkages. For example, instead of an oxygen atom, a sulfur atom (thioether) or an amino group (diarylamine) could bridge the two aromatic rings. These analogs would be synthesized through different synthetic routes, often involving nucleophilic aromatic substitution reactions where a thiophenol or an aniline (B41778) derivative displaces a leaving group on one of the aromatic rings.

Cross-Coupling Reactions for Further Functionalization

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be readily applied to derivatives of this compound.

To utilize cross-coupling reactions, a halogen atom (e.g., bromine or iodine) is typically introduced onto one of the aromatic rings. For example, bromination of this compound would yield a bromo-derivative that can participate in various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (like a boronic acid or ester) with an organohalide. organic-chemistry.orglibretexts.org A bromo-derivative of this compound could be coupled with various aryl or vinyl boronic acids to introduce new carbon-carbon bonds. researchgate.netugr.es This is a versatile method for synthesizing complex biaryl structures. mdpi.com

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. organic-chemistry.orgnih.gov After reduction of the nitro group to an amine, the resulting 4-(4-fluorophenoxy)aniline could be further functionalized. Alternatively, a bromo-derivative of this compound could be coupled with a variety of primary or secondary amines to introduce new amino substituents. nih.gov

Copper-Mediated Coupling: Copper-catalyzed reactions can also be used for functionalization. For instance, copper can mediate the cross-coupling of iodo-containing compounds. cas.cn

These cross-coupling strategies significantly expand the range of derivatives that can be synthesized from the this compound scaffold, enabling the creation of a diverse library of compounds for various applications.

Table 2: Potential Cross-Coupling Reactions for Functionalization

| Reaction Name | Reactants | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura Coupling | Bromo-1-(4-fluorophenoxy)-4-nitrobenzene + Arylboronic acid | Pd catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Ligand, Base | Biaryl derivative |

| Buchwald-Hartwig Amination | Bromo-1-(4-fluorophenoxy)-4-nitrobenzene + Amine | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., BINAP), Base | Diarylamine derivative |

| Copper-Mediated Coupling | Iodo-1-(4-fluorophenoxy)-4-nitrobenzene + Fluoroalkylating agent | Copper powder | Fluoroalkylated derivative |

Applications of 1 4 Fluorophenoxy 4 Nitrobenzene As a Key Synthetic Intermediate in Advanced Research

Precursor in the Synthesis of Complex Organic Molecules

The diaryl ether framework is a significant structural unit in numerous natural products and synthetic compounds with applications in pharmaceuticals and agrochemicals. acs.orgbeilstein-journals.org 1-(4-fluorophenoxy)-4-nitrobenzene serves as a crucial starting material for accessing more elaborate molecular architectures, primarily through two key reactive sites: the nitro group and the aromatic rings.

A primary transformation is the reduction of the nitro group to an amine, yielding 4-(4-fluorophenoxy)aniline (B1295514). This reaction is a gateway to a wide array of subsequent chemical modifications. The resulting aniline (B41778) is a versatile intermediate, for example, in the synthesis of novel isoquinoline (B145761) derivatives evaluated as potential enzyme inhibitors. nih.gov The amino group can be readily transformed into amides, sulfonamides, or used in carbon-nitrogen bond-forming reactions to build complexity.

Furthermore, the core structure of this compound is assembled via a nucleophilic aromatic substitution (SNAr) reaction, where a phenoxide displaces a leaving group on a nitro-activated benzene (B151609) ring. wikipedia.org This same principle allows for the modification of the fluorinated ring, although the fluorine atom is less reactive than the nitro group in SNAr. The compound's diaryl ether scaffold is found in various kinase inhibitors, which are a major class of cancer therapeutics. For instance, the synthesis of inhibitors for TAM and MET receptor kinases involves the coupling of a heterocyclic core with a substituted nitrophenol derivative in a key SNAr step, highlighting the importance of this type of intermediate. acs.org

Table 1: Key Transformations and Resulting Molecular Classes

| Starting Material | Key Transformation | Resulting Intermediate/Class | Potential Application Area |

|---|---|---|---|

| This compound | Nitro Group Reduction | 4-(4-fluorophenoxy)aniline | Pharmaceuticals, Heterocycle Synthesis |

| This compound | N-Acylation (post-reduction) | Amide Derivatives | Medicinal Chemistry |

| This compound | N-Sulfonylation (post-reduction) | Sulfonamide Derivatives | Medicinal Chemistry |

Building Block for Functional Materials and Polymers

The structure of this compound contains the necessary functionalities to act as a monomer unit in the synthesis of high-performance polymers. Aromatic polymers like poly(ether ketone)s and polyimides are known for their exceptional thermal and chemical stability. mdpi.com The synthesis of such materials often relies on the polycondensation of monomers possessing at least two reactive sites.

After the reduction of the nitro group to an amine, the resulting 4-(4-fluorophenoxy)aniline becomes an "AB" type monomer. In this molecule, the amine group (-NH₂) can react with a carboxylic acid or acyl chloride, while the fluorine atom (-F) on the other ring can be displaced by a nucleophile in a polycondensation reaction. This dual reactivity allows it to be incorporated into polymer chains, forming materials such as poly(ether imide)s or other aromatic polyamides and polyethers. The use of nitro-displacement reactions is a known strategy for producing polymers like poly(arylene thioether)s and various polyetherimides. researchgate.net